molecular formula C10H12N2O3S B2793411 N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide CAS No. 2361658-19-5

N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide

Cat. No.: B2793411
CAS No.: 2361658-19-5
M. Wt: 240.28
InChI Key: BYTYGGWNZBSNCE-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide is an organic compound that features a pyridine ring substituted with a methyl group and a methylsulfonyl group, along with a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide typically involves the reaction of 5-methyl-6-methylsulfonylpyridine with prop-2-enamide under specific conditions. The reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as recrystallization or chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the prop-2-enamide moiety can yield an amine derivative .

Scientific Research Applications

N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-methanesulfonyl-5-methylpyridin-3-yl)prop-2-enamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-6-methylsulfonylpyridin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-4-9(13)12-8-5-7(2)10(11-6-8)16(3,14)15/h4-6H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYGGWNZBSNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1S(=O)(=O)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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